molecular formula C16H13N3O2 B4391933 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one

Cat. No.: B4391933
M. Wt: 279.29 g/mol
InChI Key: IXQOSBOQMFDUIO-UHFFFAOYSA-N
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Description

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one is a heterocyclic compound that belongs to the class of benzotriazines This compound is characterized by its unique structure, which includes a benzotriazine ring fused with a phenyl group and an oxoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one typically involves the reaction of 4-methylacetophenone with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired benzotriazine compound. The reaction mechanism involves the formation of an intermediate azide, which undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzotriazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzotriazines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[2-(4-Methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-benzimidazole: Similar structure with a benzimidazole ring.

    4-Methylphenyl-1,2,3-triazole: Contains a triazole ring with a methylphenyl substituent.

    4-Methylphenyl-1,2,3-benzotriazole: Similar benzotriazole structure with a methylphenyl group.

Uniqueness

3-[2-(4-Methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one is unique due to its specific combination of a benzotriazine ring with an oxoethyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

3-[2-(4-methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-6-8-12(9-7-11)15(20)10-19-16(21)13-4-2-3-5-14(13)17-18-19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQOSBOQMFDUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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